2,2-二甲基-1-(羟甲基)环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

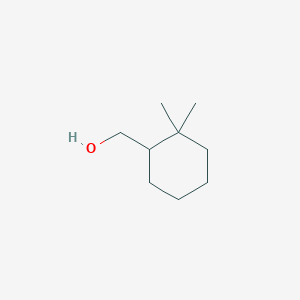

The compound 2,2-Dimethyl-1-(hydroxymethyl)cyclohexane is a derivative of cyclohexane, a saturated hydrocarbon with a ring structure. This particular derivative is characterized by the presence of two methyl groups and one hydroxymethyl group attached to the cyclohexane ring. The structure of cyclohexane derivatives has been extensively studied due to their relevance in various chemical reactions and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

Several papers discuss the synthesis of compounds closely related to 2,2-Dimethyl-1-(hydroxymethyl)cyclohexane. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives has been achieved through condensation reactions catalyzed by urea in aqueous media under ultrasound, providing high yields and environmental benefits . Similarly, the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, which are structurally related to the compound of interest, has been reported using exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . These methods emphasize the importance of mild reaction conditions and simple work-up procedures .

Molecular Structure Analysis

The molecular structure and intramolecular interactions of dimethyl cyclohexane isomers, which share a similar structural motif with 2,2-Dimethyl-1-(hydroxymethyl)cyclohexane, have been determined using ab initio gradient geometry refinement. The study found that non-bonded interactions, particularly between adjacent methyl groups and axial methyl groups with adjacent axial C-H bonds, play a significant role in the stability and geometry of these molecules .

Chemical Reactions Analysis

The reactivity of dimethyl cyclohexane derivatives has been explored in various chemical reactions. For example, the one-pot three-component synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives under ultrasound irradiation has been reported, highlighting the influence of ultrasound on reaction yields and time . Additionally, the domino Knoevenagel/Michael synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid has been developed, providing insights into the structure-activity relationships of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-1-(hydroxymethyl)cyclohexane and related compounds are influenced by their molecular structure. For instance, the presence of hydroxymethyl and methyl groups can affect the compound's solubility, boiling point, and reactivity. The intramolecular hydrogen bonding observed in some derivatives, such as those containing aminomethylene groups, can also impact the compound's stability and reactivity . The efficient synthesis methods developed for related compounds, which often result in high yields and utilize environmentally friendly catalysts, suggest that 2,2-Dimethyl-1-(hydroxymethyl)cyclohexane may also be synthesized and utilized in a sustainable manner .

科学研究应用

合成应用

- 2,2-二甲基-1-(羟甲基)环己烷及其衍生物已被用于各种合成过程。Li等人(2012年)讨论了改进的2,2'-芳基亚甲基双(3-羟基-5,5-二甲基-2-环己烯-1-酮)衍生物的合成方法,突出了该过程的效率和环保特性 (Ji-tai Li et al., 2012)。

抗癌性能

- Kokila等人(2017年)探讨了双环己烷二醇的晶体结构及其与焦粘连激酶(FAK)的分子对接研究,揭示了其潜在的抗癌性能 (M. Kokila et al., 2017)。

化学反应

- Maghsoodlou等人(2010年)的研究集中在使用ZnO和ZnO-乙酰氯催化剂合成2,2'-芳基亚甲基双衍生物上 (M. Maghsoodlou等人,2010年)。

- Marshall和Greene(1969年)研究了二甲基-1-环己烯基甲醇的光敏反应,揭示了各种产物可能途径的见解 (J. A. Marshall & A. Greene, 1969)。

催化应用

- Gao等人(2019年)强调了由TEAOH催化的2,2'-芳基亚甲基双(3-羟基-5,5-二甲基-2-环己烯-1-酮)的合成,展示了该化合物在不同溶剂和不同条件下的适用性 (Hui Gao et al., 2019)。

作用机制

The mechanism of action of “2,2-Dimethyl-1-(hydroxymethyl)cyclohexane” involves steric interactions between an axial substituent located on carbon atom 1 of a cyclohexane ring and the hydrogen atoms (or other substituents) located on carbon atoms 3 and 5 . These are known as 1,3-diaxial interactions .

属性

IUPAC Name |

(2,2-dimethylcyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKRYMZRTWFBMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-(hydroxymethyl)cyclohexane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)

![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508229.png)

![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)